molecular formula C18H14ClN3O5S B12408739 Antitrypanosomal agent 4

Antitrypanosomal agent 4

Cat. No.: B12408739
M. Wt: 419.8 g/mol
InChI Key: HKWIKOKCHZCBBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 4 involves the functionalization of a 2-arylquinazoline scaffoldKey steps involve the use of hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .

Mechanism of Action

Antitrypanosomal agent 4 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

  • Methionyl-tRNA Synthetase Inhibitors
  • Nitro-reductase Inhibitors
  • Phosphodiesterase Inhibitors
  • Pteridine Reductase 1 Inhibitors
  • Rhodesain Inhibitors

Uniqueness: Antitrypanosomal agent 4 is unique due to its multi-faceted mechanism of action, combining NO and ROS production with antifolate activity. This makes it a potent and selective agent against Trypanosoma species .

Properties

Molecular Formula

C18H14ClN3O5S

Molecular Weight

419.8 g/mol

IUPAC Name

4-[2-(benzenesulfonylmethyl)-6-chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]but-3-yn-1-ol

InChI

InChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2

InChI Key

HKWIKOKCHZCBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-]

Origin of Product

United States

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